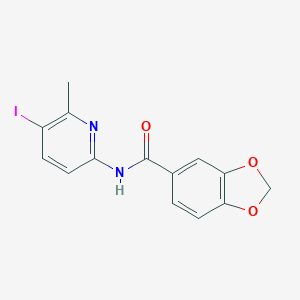
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide, also known as FBTA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. FBTA belongs to the class of benzothiazole derivatives, which have been found to exhibit diverse biological activities. In
作用機序
The exact mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide is not fully understood. However, it has been proposed that N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide exerts its anti-cancer effects by inhibiting the activity of various enzymes and signaling pathways involved in cancer cell proliferation and survival. N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition leads to the acetylation of histones, resulting in the activation of tumor suppressor genes and the inhibition of oncogenes. N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide has also been found to inhibit the activity of Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide has been found to exhibit low toxicity and high selectivity towards cancer cells, making it a promising anti-cancer agent. In animal models, N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide has been found to inhibit tumor growth without causing significant toxicity to normal tissues. Moreover, N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide has been found to reduce the expression of various inflammatory cytokines and chemokines, thereby reducing inflammation. N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide has also been found to cross the blood-brain barrier, making it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide has several advantages for lab experiments. It exhibits high solubility in organic solvents, making it easy to handle and dissolve in various experimental conditions. Moreover, N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide has been found to exhibit good stability under various storage conditions. However, N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide has some limitations for lab experiments. It exhibits low water solubility, making it difficult to use in aqueous solutions. Moreover, N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide is relatively expensive compared to other anti-cancer agents, which may limit its use in large-scale experiments.
将来の方向性
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide has several potential future directions in scientific research. One potential direction is to investigate the use of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide in combination with other anti-cancer agents to enhance their efficacy. Moreover, the use of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide in the treatment of other diseases such as autoimmune diseases and infectious diseases can be explored. Furthermore, the development of novel derivatives of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide with improved pharmacokinetic and pharmacodynamic properties can be investigated. Finally, the elucidation of the exact mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide can provide insights into the development of new anti-cancer agents.
合成法
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide can be synthesized through a multi-step process involving the condensation of 2-aminobenzothiazole with 3-methyl-2-methoxybenzoyl chloride in the presence of a base. The resulting intermediate is further treated with 6-fluoro-1,3-benzothiazole-2-amine to yield N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide. The purity of the synthesized compound can be confirmed through various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
科学的研究の応用
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide has been found to exhibit promising anti-cancer properties, making it a potential candidate for cancer therapy. In vitro studies have shown that N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide inhibits the proliferation and migration of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide has been found to sensitize cancer cells to chemotherapy and radiotherapy, thereby enhancing their efficacy. N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In animal models, N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide has been found to improve cognitive function and reduce neuroinflammation.
特性
分子式 |
C16H13FN2O2S |
|---|---|
分子量 |
316.4 g/mol |
IUPAC名 |
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C16H13FN2O2S/c1-9-4-3-5-11(14(9)21-2)15(20)19-16-18-12-7-6-10(17)8-13(12)22-16/h3-8H,1-2H3,(H,18,19,20) |
InChIキー |
HMCXNFYPXIDSLY-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1OC)C(=O)NC2=NC3=C(S2)C=C(C=C3)F |
正規SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244596.png)


![N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244601.png)
![N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244602.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbutanamide](/img/structure/B244603.png)
![2-methyl-N-{3-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B244604.png)
![N-(3-{[(2-bromo-4,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B244605.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B244607.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide](/img/structure/B244608.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B244609.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B244610.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244611.png)
![N-[2-(difluoromethoxy)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B244617.png)